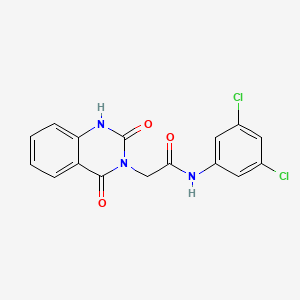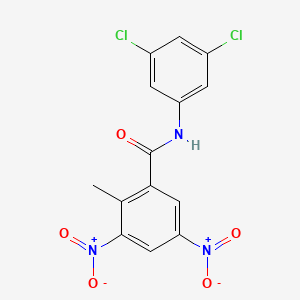
N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two nitro groups and two chlorine atoms attached to the benzene ring, along with a methyl group and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-methyl-3,5-dinitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide linkage can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Hydrolysis: Acidic or basic conditions, water or aqueous solvents, elevated temperatures.
Major Products Formed
Reduction: 2-methyl-3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3,5-dichlorobenzoic acid and 2-methyl-3,5-dinitroaniline.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and chlorine atoms play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activity.
3,5-dichloro-N-(2-chlorophenyl)benzamide: Another benzamide derivative with different substituents and applications.
Uniqueness
N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide is unique due to its specific combination of nitro groups, chlorine atoms, and a methyl group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H9Cl2N3O5 |
|---|---|
Molecular Weight |
370.1 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H9Cl2N3O5/c1-7-12(5-11(18(21)22)6-13(7)19(23)24)14(20)17-10-3-8(15)2-9(16)4-10/h2-6H,1H3,(H,17,20) |
InChI Key |
HIGHZBQDJRVGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


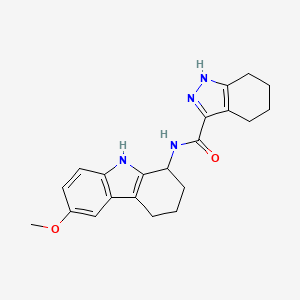
![N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B11018110.png)
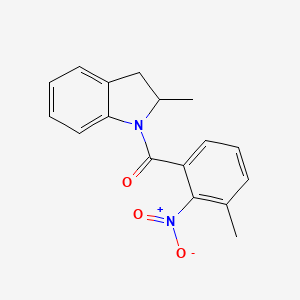
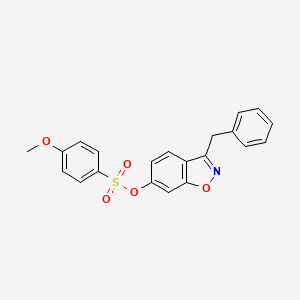
![2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11018122.png)
![4-butyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11018125.png)
![(2E)-N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11018128.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methoxypropyl)acrylamide](/img/structure/B11018154.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11018162.png)
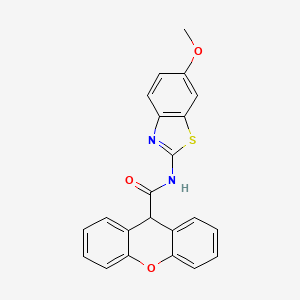
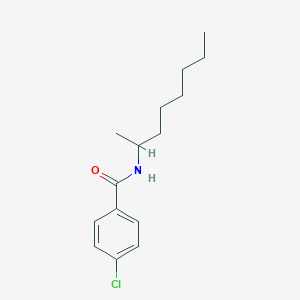
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11018179.png)
![N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11018187.png)
